molecular formula C25H20N4O4 B2634295 8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-11-6

8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2634295
CAS RN: 901005-11-6
M. Wt: 440.459
InChI Key: UUKBSSASFCVBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the pyrazoloquinoline class. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Researchers have developed various synthetic routes to produce novel compounds related to pyrazolo[4,3-c]quinoline derivatives, demonstrating potential antimicrobial properties. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has shown promising results as antimicrobial agents. These compounds were obtained through reactions involving quinoline derivatives, highlighting their significance in developing new therapeutic agents with antibacterial and antifungal activities (Holla et al., 2006). Such research underscores the importance of 8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline derivatives in synthesizing compounds with potential medical applications.

Supramolecular Aggregation

Another area of interest is the study of the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, which includes derivatives of the pyrazolo[4,3-c]quinoline class. Investigations into the molecular and supramolecular structures of these compounds reveal how substitution affects their ability to form cyclic dimers or complex three-dimensional frameworks through hydrogen bonding. This research provides insights into the structural characteristics of these compounds, contributing to the understanding of their physical properties and potential applications in materials science (Portilla et al., 2005).

Ligand Design for Receptor Targeting

The design and synthesis of conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for receptors, such as the estrogen receptor, highlight the utility of these compounds in medicinal chemistry. By modifying the quinolin-4-ones core and exploring different acylating agents, researchers aim to develop compounds with specific biological activities, demonstrating the chemical flexibility and potential for targeted therapeutic applications of the pyrazolo[4,3-c]quinoline scaffold (Kasiotis et al., 2006).

Molecular and Crystallographic Studies

Research on the reactivity of amino acid chemosensors with ethanol, involving ethoxy derivatives of pyrazoline, provides valuable information on the structural parameters and optical properties of these compounds. Through spectroscopic methods and single crystal XRD, the study of these compounds contributes to a deeper understanding of their chemical behavior and potential applications in sensing technologies (Varghese et al., 2017).

properties

IUPAC Name

8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-3-33-20-10-11-23-21(14-20)25-22(15-26-23)24(16-6-4-9-19(12-16)32-2)27-28(25)17-7-5-8-18(13-17)29(30)31/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKBSSASFCVBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

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